2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- is a chemical compound with the molecular formula C10H8ClNO2S2 It is a member of the thiophene family, which is known for its aromatic heterocyclic structure containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- typically involves the reaction of 2-thiophenesulfonamide with 4-chloronitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonamide group attacks the nitrobenzene ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, and a solvent like DMSO.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenesulfonamide derivatives.
Scientific Research Applications
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrophenyl)-2-thiophenesulfonamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
- N-(4-Nitrophenyl)-2-thiophenesulfonamide
- N-Methyl-N-phenyl-2-thiophenesulfonamide
- N-Phenyl-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-ethyl-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chlorine atom on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
646040-19-9 |
---|---|
Molecular Formula |
C12H11ClN2O4S2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-ethyl-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11ClN2O4S2/c1-2-11-10(15(16)17)7-12(20-11)21(18,19)14-9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3 |
InChI Key |
QICBGJVFPRKMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.